Lys-Trp

Description

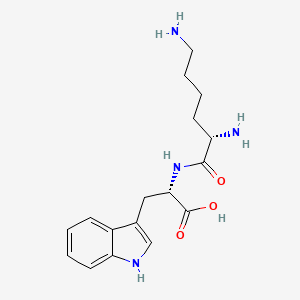

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N4O3/c18-8-4-3-6-13(19)16(22)21-15(17(23)24)9-11-10-20-14-7-2-1-5-12(11)14/h1-2,5,7,10,13,15,20H,3-4,6,8-9,18-19H2,(H,21,22)(H,23,24)/t13-,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVKIPWVMZANZLI-ZFWWWQNUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)C(CCCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)NC(=O)[C@H](CCCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Lysyltryptophan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028962 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

50674-18-5 | |

| Record name | Lysyltryptophan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028962 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthesis and Metabolic Interconnections of Lysine and Tryptophan Precursors

L-Tryptophan Biosynthetic Pathways in Microbial Systems

Microbial fermentation has become a preferred, sustainable method for producing L-tryptophan, an essential aromatic amino acid used widely in medicine, food, and animal feed industries. mdpi.comdntb.gov.uanih.gov Organisms like Escherichia coli and Corynebacterium glutamicum are often utilized as cell factories for this purpose. mdpi.combiorxiv.org The biosynthesis of L-tryptophan in these microbes involves a long and complex pathway that is tightly regulated and interconnected with primary metabolic routes. mdpi.com

Shikimate and Chorismate Pathways for Indole (B1671886) Ring Formation

Following the formation of DAHP, a seven-step metabolic route known as the shikimate pathway commences. nih.govwikipedia.orgalderbioinsights.co.uk This pathway is responsible for producing chorismate, the last common precursor for all three aromatic amino acids: tryptophan, phenylalanine, and tyrosine. nih.govwikipedia.orgyoutube.com The pathway is named after shikimate, a key intermediate, and is found in bacteria, fungi, algae, and plants, but not in animals, making it an attractive target for antimicrobial drugs. wikipedia.orgalderbioinsights.co.uk

The key steps of the shikimate pathway are as follows:

DAHP is converted to 3-dehydroquinate (B1236863). wikipedia.org

3-dehydroquinate is dehydrated to form 3-dehydroshikimate. youtube.com

3-dehydroshikimate is reduced to shikimate. youtube.com

Shikimate is phosphorylated to create shikimate-3-phosphate. wikipedia.orgyoutube.com

Shikimate-3-phosphate condenses with another molecule of PEP to yield 5-enolpyruvylshikimate-3-phosphate (EPSP). wikipedia.org

Finally, chorismate synthase catalyzes the elimination of phosphate (B84403) from EPSP to produce chorismate. nih.govwikipedia.org

Chorismate stands at a critical metabolic branch point. nih.govyoutube.com For tryptophan synthesis, chorismate is converted to anthranilate by the enzyme anthranilate synthase. nih.govmdpi.com This reaction is the first step in the dedicated tryptophan branch pathway, which ultimately leads to the formation of the characteristic indole ring of tryptophan. nih.gov

| Precursor | Pathway | Product | Significance |

| Phosphoenolpyruvate (PEP) | Glycolysis | DAHP | Carbon backbone precursor for aromatic ring. mdpi.com |

| Erythrose-4-Phosphate (E4P) | Pentose (B10789219) Phosphate Pathway | DAHP | Carbon backbone precursor for aromatic ring. mdpi.com |

| DAHP | Shikimate Pathway | Chorismate | First committed intermediate of the pathway. nih.gov |

| Chorismate | Shikimate Pathway | Anthranilate | Branch point for all aromatic amino acids. nih.govmdpi.com |

Enzymatic Steps and Regulation in L-Tryptophan Synthesis (e.g., Tryptophan Synthase)

The synthesis of L-tryptophan is subject to complex regulatory mechanisms, primarily through feedback inhibition of key enzymes. mdpi.comresearchgate.net This regulation ensures that the cell does not overproduce the amino acid, conserving energy and resources.

DAHP Synthase: This enzyme, which catalyzes the first step of the shikimate pathway, is a major site of allosteric feedback inhibition. In E. coli, there are three isozymes of DAHP synthase: AroG, AroF, and AroH. Their activities are inhibited by L-phenylalanine, L-tyrosine, and L-tryptophan, respectively. mdpi.com Since AroG and AroF account for the vast majority of the enzyme's total activity, they are frequent targets for genetic modification to remove feedback inhibition. mdpi.com

Anthranilate Synthase: As the first enzyme in the tryptophan-specific branch, anthranilate synthase is also feedback-inhibited by L-tryptophan. nih.gov This enzyme converts chorismate to anthranilate. mdpi.com

Tryptophan Synthase: This remarkable enzyme complex catalyzes the final two steps of tryptophan biosynthesis. nih.govwikipedia.org It is typically an α2β2 tetramer. wikipedia.org

The α-subunit catalyzes the reversible cleavage of indole-3-glycerol phosphate (IGP) into indole and glyceraldehyde-3-phosphate. wikipedia.orgnih.gov

The β-subunit then catalyzes the irreversible condensation of this indole with L-serine to form L-tryptophan in a reaction dependent on the cofactor pyridoxal (B1214274) phosphate (PLP). nih.govwikipedia.orgnih.gov

A fascinating feature of tryptophan synthase is a 25-angstrom long hydrophobic channel that connects the active site of the α-subunit to that of the β-subunit. wikipedia.org This channel facilitates substrate channeling, where the indole produced in the first reaction is directly transferred to the second active site without diffusing into the cytoplasm. wikipedia.orgmdpi.com The activities of the two subunits are allosterically coupled; binding of the substrate at one site can enhance the catalytic activity at the other. mdpi.com

Strategies for Enhanced Microbial Production of L-Tryptophan

Metabolic engineering has been instrumental in developing microbial strains capable of high-yield L-tryptophan production. nih.gov These strategies aim to overcome the native regulatory hurdles and direct more carbon flux toward the desired product. mdpi.com

Key strategies include:

Increasing Precursor Supply: Overexpressing enzymes like transketolase can boost the supply of E4P. mdpi.com Modifying glucose transport systems, for instance by creating strains deficient in the phosphoenolpyruvate:carbohydrate phosphotransferase system (PTS), can increase the availability of PEP for the shikimate pathway. mdpi.com

Eliminating Feedback Inhibition: Introducing mutations in the genes encoding DAHP synthase (e.g., aroG) and anthranilate synthase (trpE) can create enzymes that are no longer inhibited by the final products. mdpi.comnih.gov

Blocking Competing Pathways: To channel more chorismate towards tryptophan, the genes for enzymes that lead to phenylalanine and tyrosine synthesis (pheA and tyrA) can be inactivated. mdpi.commdpi.com

Reducing By-product Formation: The formation of by-products like acetate (B1210297) can inhibit cell growth and productivity. Deleting genes involved in acetate production (e.g., pta-ackA) can lead to higher cell densities and tryptophan titers. mdpi.commdpi.com

Optimizing Fermentation Conditions: Careful control of fermentation parameters such as pH, temperature, and dissolved oxygen is crucial. dntb.gov.ua For example, high levels of dissolved oxygen can boost the pentose phosphate pathway, increasing E4P supply and reducing acetate formation. dntb.gov.ua

Through the iterative application of these genetic and process optimization strategies, researchers have achieved significant increases in L-tryptophan production, with titers reaching over 50 g/L in fed-batch fermentations. mdpi.comnih.govmdpi.com

Lysine (B10760008) Biosynthetic Pathways in Diverse Organisms

L-lysine is another essential amino acid that cannot be synthesized by animals and must be obtained from the diet. youtube.com In bacteria, plants, and fungi, its synthesis originates from the amino acid aspartate. youtube.comnih.gov The most common route in bacteria and plants is the diaminopimelic acid (DAP) pathway. youtube.comnih.gov

Aspartate Family Pathway and Diaminopimelic Acid (DAP) Branch

The biosynthesis of lysine is part of the larger "aspartate family" pathway, which is also responsible for producing methionine, threonine, and isoleucine. youtube.comnih.govresearchgate.net The pathway begins with the phosphorylation of L-aspartate. youtube.com

The initial common steps are:

Aspartate Kinase phosphorylates aspartate to form aspartyl-β-phosphate.

Aspartate-semialdehyde Dehydrogenase reduces this intermediate to L-aspartate-semialdehyde. youtube.comnih.gov

L-aspartate-semialdehyde is a key branch point. nih.gov For lysine synthesis via the DAP pathway, the first committed step is the condensation of L-aspartate-semialdehyde with pyruvate (B1213749), a reaction catalyzed by dihydrodipicolinate synthase . youtube.comresearchgate.net This reaction forms dihydrodipicolinate, which is then reduced to tetrahydrodipicolinate. nih.govresearchgate.net

Regulatory Enzymes in Lysine Biosynthesis (e.g., Aspartate Kinase, Dihydrodipicolinate Synthase)

The biosynthesis of lysine is meticulously controlled by regulatory enzymes that act as gatekeepers of the pathway, responding to cellular needs and feedback signals.

Aspartate Kinase (AK) catalyzes the initial phosphorylation of aspartate, a crucial step that commits aspartate to the biosynthetic pathways of lysine, threonine, methionine, and isoleucine. wikipedia.org The activity of AK is primarily regulated through feedback inhibition by the end-product amino acids. wikipedia.orgnih.gov Different isoforms of AK can be sensitive to varying concentrations of lysine, threonine, and methionine, allowing for a finely tuned response to the cellular amino acid pool. researchgate.netnih.gov For instance, in many bacteria, there are distinct AK isozymes, each regulated by one of the end-product amino acids. wikipedia.org

Dihydrodipicolinate Synthase (DHDPS) is the first enzyme exclusively committed to the lysine biosynthetic pathway, making it a critical point of regulation. nih.govebi.ac.uk It catalyzes the condensation of L-aspartate-β-semialdehyde and pyruvate. wikipedia.org The activity of DHDPS is allosterically inhibited by lysine, the final product of the pathway. nih.govnih.gov This feedback inhibition ensures that the cell does not overproduce lysine, conserving energy and resources. The structure and oligomeric state of DHDPS play a significant role in both its catalytic function and its allosteric regulation by lysine. nih.gov

Catabolism and Degradation Pathways of Lysine and Tryptophan

The breakdown of lysine and tryptophan not only serves to remove excess amino acids but also generates important metabolic intermediates and signaling molecules.

Tryptophan Degradation and Indole Derivative Formation

The catabolism of tryptophan can proceed through several routes, with the formation of indole derivatives being a significant pathway, particularly mediated by gut microbiota. mdpi.commdpi.com The indole pyruvate pathway is a key route for the microbial degradation of tryptophan, leading to the production of various indole-containing compounds such as indole-3-acetic acid (IAA) and indole-3-carboxaldehyde (B46971) (IAld). nih.gov These indole derivatives can act as signaling molecules, influencing intestinal homeostasis and mucosal immunity. nih.gov

In mammals, the majority of tryptophan is degraded via the kynurenine (B1673888) pathway. However, the microbial metabolism of tryptophan in the gut contributes significantly to the pool of circulating indole derivatives. mdpi.com

Lysine Degradation Routes (e.g., Saccharopine Pathway)

The primary route for lysine degradation in mammals and plants is the saccharopine pathway. frontiersin.orgfrontiersin.org This pathway involves a series of enzymatic reactions that ultimately convert lysine into acetyl-CoA, which can then enter the citric acid cycle for energy production.

The initial steps of the saccharopine pathway are catalyzed by a bifunctional enzyme, α-aminoadipate semialdehyde synthase (AASS), which possesses both lysine-ketoglutarate reductase (LKR) and saccharopine dehydrogenase (SDH) activity. rupress.org

The key steps in the saccharopine pathway are:

Lysine-ketoglutarate reductase (LKR) : This domain catalyzes the condensation of lysine and α-ketoglutarate to form saccharopine. rupress.orgwikipedia.org

Saccharopine dehydrogenase (SDH) : This domain then oxidizes saccharopine to yield α-aminoadipate semialdehyde and glutamate. rupress.orgwikipedia.org

α-aminoadipate semialdehyde dehydrogenase : This enzyme further oxidizes α-aminoadipate semialdehyde to α-aminoadipate.

Interestingly, the degradation of α-aminoadipate proceeds through a series of reactions that are shared with the tryptophan degradation pathway, highlighting a point of convergence in their catabolic fates. mdpi.comresearchgate.netresearchgate.net

Molecular Interactions and Conformational Dynamics of Lysine Tryptophan Motifs

Cation-π Interactions in Lysine-Tryptophan Systems

Cation-π interactions are a class of non-covalent interactions that occur between a cation and the electron-rich π system of an aromatic ring. In the context of Lys-Trp motifs, this interaction typically involves the positively charged ε-amino group of lysine (B10760008) and the indole (B1671886) ring system of tryptophan.

Fundamental Principles of Cation-π Interactions

Cation-π interactions are fundamentally electrostatic in nature, arising from the attraction between a positive charge and the negative electrostatic potential located above and below the plane of an aromatic ring. nih.govnih.govproteopedia.org The aromatic side chains of phenylalanine, tyrosine, and tryptophan provide this electron-rich π system. nih.govcaltech.edu Lysine and arginine, with their positively charged side chains, are common participants in cation-π interactions in proteins. nih.govcaltech.edu The strength of this interaction is influenced by several factors, including the nature of the cation, the nature of the π system, solvation effects, and the geometry of the interaction. nih.govwikipedia.org Smaller and more positively charged cations generally lead to stronger electrostatic attraction. wikipedia.org The interaction energy can be significant, comparable in magnitude to hydrogen bonds and salt bridges in aqueous solutions and under physiological conditions. nih.govcaltech.eduwikipedia.org Geometric criteria for significant cation-π interactions typically involve a distance of ≤ 6 Å between the cation and the center of the π system, and an angle between 60° and 90°. nih.govproteopedia.org

Spectroscopic Signatures of Lysine-Tryptophan Cation-π Interactions

Spectroscopic methods play a crucial role in identifying and characterizing cation-π interactions in this compound systems. Techniques such as UV absorbance, fluorescence, and circular dichroism spectroscopy have been employed. For instance, studies on the transmembrane domain of CLIC1 protein, which involves a this compound cation-π interaction, have utilized far-UV circular dichroism, fluorescence, and UV absorbance spectroscopy to examine structural changes and dimerization. wits.ac.zanih.govacs.org Perturbations in the chemical shifts observed in 1H NMR spectroscopy can also indicate cation-π interactions, as seen in studies of peptides where aromatic groups were affected by association with positively charged peptides. researchgate.net Multiple NOEs between the side chains of interacting residues can further support the presence of cation-π interactions. researchgate.net

Role of Cation-π in Protein Structure and Stability (e.g., CLIC1, Human Serum Albumin)

Cation-π interactions involving lysine and tryptophan residues contribute significantly to protein structure, stability, and function. They are considered alongside hydrogen bonds, salt bridges, and hydrophobic effects in analyzing protein structure. proteopedia.orgumass.edu

In the chloride intracellular channel protein 1 (CLIC1), a Lys37-Trp35 cation-π interaction has been reported to stabilize the dimeric form of its transmembrane domain (TMD) in membranes. nih.govacs.orgtcdb.org This interaction is crucial for the dimerization and function of the CLIC1 TMD, and its disruption can impair the formation of dimers and higher-order oligomers, leading to a significant loss of chloride influx activity. nih.govacs.org Modeling studies have supported the formation of Lys37-Trp35 cation-π pairs at the dimer interface. nih.govacs.org

Human Serum Albumin (HSA), a major transporter protein, also exhibits cation-π interactions in its binding sites. While HSA prefers to bind anionic drugs in some subdomains, cation-π interactions with residues like Lys190 have been observed in the binding of certain ligands. nih.govmdpi.com These interactions contribute to the binding affinity and delivery of various molecules. nih.govnih.gov Studies on the interaction of cationic porphyrins with HSA have revealed π-cation interactions with residues including those in subdomain 1B. nih.govresearchgate.net

Cation-π interactions are prevalent in protein structures, with studies reporting a significant frequency in the Protein Data Bank. proteopedia.orgcaltech.eduumass.edu Over one-fourth of tryptophan residues in the PDB are involved in cation-π interactions, with the cation often positioned over the six-membered ring of tryptophan. proteopedia.orgumass.edu These interactions can contribute to protein stability, although their magnitude can vary and may be influenced by temperature. nih.gov

Influence of Conformation and Environment on Cation-π Stability

The stability and strength of cation-π interactions are significantly influenced by the conformational context and the surrounding environment, particularly solvation. nih.govwikipedia.org While cation-π interactions are strongest in the gas phase, the presence of solvent molecules, especially polar solvents like water, can attenuate the interaction energy. wikipedia.orgresearchgate.netmdpi.com The energy gained by the cation-π interaction is partially offset by the loss of solvation energy of the cation. wikipedia.org The interaction energy generally decreases with increasing solvent polarity. wikipedia.org

However, cation-π interactions remain energetically significant in aqueous media and under biological conditions, being competitive with hydrogen bonds and ion pairs. caltech.eduwikipedia.org Studies have shown that cation-π interactions can enhance binding energies by 2-5 kcal/mol. caltech.edu

In peptides, the conformational flexibility can influence the geometry and proximity of lysine and tryptophan residues, thereby affecting the formation and stability of cation-π interactions. The preorganization of the peptide structure can play a role in favoring these interactions. researchgate.net Molecular dynamics simulations can provide insights into the dynamic nature of these interactions and the stereochemical possibility of cation-π contacts. researchgate.net

The local environment within a protein, such as the hydrophobic core or the membrane interface, can also modulate the strength of cation-π interactions. Cation-π interactions are more likely to occur in environments with lower accessibility to polar solvents. researchgate.net In membrane proteins, the dual hydrophobic/hydrophilic environment is particularly well-suited for cation-π interactions. nih.gov The spacing and positioning of Lys and Trp residues within transmembrane helices, influenced by the lipid environment, can impact their anchoring properties and potential for cation-π interactions. core.ac.uk

Hydrogen Bonding Networks within Lysine-Tryptophan Structures

Hydrogen bonding is another critical non-covalent interaction contributing to the structure and dynamics of this compound motifs. These interactions can occur within a single peptide chain (intra-peptide) or between different residues or molecules (inter-residue/intermolecular).

Intra-peptide and Inter-residue Hydrogen Bonds

Hydrogen bonds form when a hydrogen atom is shared between two electronegative atoms, typically a hydrogen bond donor (covalently bonded to the hydrogen) and a hydrogen bond acceptor. proteinstructures.com In peptides and proteins, the amide backbone groups (NH and C=O) are major participants in hydrogen bonding, forming secondary structures like alpha-helices and beta-sheets. Side chains of certain amino acids, including lysine and tryptophan, can also participate in hydrogen bonding. proteinstructures.com

Within this compound containing peptides, intra-peptide hydrogen bonds can occur between backbone atoms, contributing to the local conformation. Additionally, the side chains of lysine (specifically the ε-amino group) and tryptophan (the indole NH group) can act as hydrogen bond donors or acceptors. proteinstructures.comnih.govnih.gov Intra-peptide hydrogen bonds involving these side chains or backbone atoms can stabilize specific turns or loops.

Inter-residue hydrogen bonds can occur between the side chain of lysine and the backbone or side chain of tryptophan, or vice versa. These interactions can also occur between Lys or Trp residues and other amino acids within the same peptide or a different molecule. For example, the indole NH of tryptophan can form hydrogen bonds with water or phospholipid headgroups at the membrane interface. core.ac.uk While cation-π interactions between Lys and Trp are prominent, hydrogen bonds between the CONH groups have also been suggested to play a role in the interactions of this compound-Lys tripeptides. mdpi.com

Contribution of Hydrogen Bonds to Lysine-Tryptophan Photostability

Hydrogen bonds play a critical role in the photostability of this compound motifs. Studies on Lysine-Tryptophan pairs, particularly in the context of cation-π interactions abundant in proteins, highlight this contribution. Photoexcitation of tryptophan residues in proximity to a positive charge, such as the protonated amino group of lysine, can lead to photodamage and photoinstability, especially under partially hydrated conditions. rsc.orgrsc.org

However, photostability is significantly enhanced when the lysine head group is fully solvated and involved in hydrogen bonding. rsc.orgrsc.org Under these conditions, photodynamics primarily occur within a π-π* state, avoiding fast dissociative σC–N or σN–H channels that can lead to the destruction of the peptide. rsc.orgrsc.org The presence of buried water molecules solvating the charged Lys+ head group dramatically increases the photostability of the Lys+-Trp motif, protecting it from light-induced damage. rsc.org This underscores the essential role of hydrogen bonds in maintaining the photostability of these biological building blocks. rsc.orgrsc.org

Conformational Dynamics and Isomerization of Lysine-Tryptophan Dipeptides

The conformational dynamics and isomerization of this compound peptides are influenced by various factors, including intramolecular interactions and the surrounding environment. These dynamics can impact their spectroscopic properties and reactivity.

Analysis of Dihedral Angles and Conformer Populations (e.g., chi 1)

The conformational landscape of peptides containing tryptophan residues can be described by analyzing dihedral angles, such as the chi 1 angle of the tryptophan side chain. Different rotational isoforms (rotamers) of tryptophan and other aromatic amino acid residues can contribute to local heterogeneity in unfolded or partially structured states. researchgate.net

For this compound species, molecular dynamics studies have investigated the conformer populations. In cationic this compound species, favorable van der Waals ring contacts with the peptide amide and/or terminal carbonyl groups can facilitate electron transfer. researchgate.net A terminal amine cation in close proximity (3.7 Å) to an indole ring is observed for the (this compound)+ chi 1 = 60° conformer. researchgate.net The interaction of the N-terminal amine cation with the indole ring, seen in other charged Trp-containing species, is noted in the (this compound)+ chi 1 = 60° conformer. acs.org this compound backbone conformations are stabilized by hydrogen bonds between backbone charged groups. acs.org

For (this compound)2+ conformers, there are numerous favorable ring-backbone interactions within 4 Å. acs.org The chi 1 = 180° conformer, with a higher probability (56%), is stabilized by interactions between the C-terminal carboxylic acid hydroxyl group and the indole ring. acs.org The lower probability (24%) chi 1 = 300° conformer is stabilized by peptide carbonyl and amine interactions with the ring. acs.org

Molecular dynamics simulations suggest that chi 1 conformers can persist for tens of nanoseconds. researchgate.net

Photoexcitation-Induced Structural Rearrangements in Lysine-Tryptophan-Lysine

Photoexcitation can induce structural rearrangements in peptides containing the this compound-Lys motif. Molecular dynamics simulations of the tripeptide this compound-Lys (KWK) in aqueous solution following photoexcitation have provided insights into these dynamics. nih.govacs.orgacs.org

In the ground state, this compound-Lys can exist in multiple stable conformations, with relatively small free energy differences between them. nih.govacs.orgacs.org These conformers are often stabilized by interactions such as π-cation interactions between protonated amino groups and the indole moiety of tryptophan. nih.govacs.org

Following photoexcitation of the tryptophan residue, the excited-state dynamics involve rapid initial responses from neighboring water molecules, followed by local motions of the flexible peptide chains. nih.govacs.orgacs.org These processes drive a global restructuring of the tripeptide on a relatively flat energy surface. nih.govacs.org This restructuring induces slower dynamics, evident in the contributions of both water and protein to the stabilization energy of the photoexcited chromophore. nih.govacs.org Water and protein dynamics are strongly correlated in this process. nih.govacs.org On longer timescales, isomerization between different excited-state conformers can occur, analogous to the evolution of trajectories on a rugged free energy landscape towards a final state. nih.govacs.org

Experimental studies using techniques like fluorescence anisotropy have shown that the decay can be dominated by a single-exponential component. nih.govacs.org The total dynamic Stokes shift can be significant, and excited state relaxation dynamics occur on multiple timescales, from femtoseconds to tens of picoseconds. nih.govacs.orgacs.org

Mechanisms of Excited State Relaxation and Energy Transfer in Lysine-Tryptophan Systems

Excited state relaxation and energy transfer in this compound systems involve various mechanisms, including electron transfer and proton transfer. The fluorescence of tryptophan is highly sensitive to its local environment and can be quenched by nearby amino acid residues through different mechanisms. mdpi.comresearchgate.net

Electron transfer from the excited indole ring of tryptophan to the peptide backbone amide group is considered a major cause of fluorescence quenching by internal ligands. mdpi.com Studies on this compound-Lys with different optical isomers of tryptophan (L and D) have shown that the L-isomer exhibits greater tryptophan excited state quenching efficiency via an electron transfer mechanism compared to the D-analog. nih.govnih.gov Experimental evidence supports the hypothesis of photoinduced electron transfer between tryptophan and the CONH peptide bond, as well as between tryptophan and another amide group. nih.govnih.gov

Proton transfer catalyzed by the epsilon-ammonium group of lysine has been considered as a potential quenching mechanism, but studies on peptides where phenylalanine is substituted by lysine near tryptophan suggest that intramolecular excited-state proton transfer catalyzed by the epsilon-ammonium does not occur in these peptides and has no effect on fluorescence quantum yield or lifetime. researchgate.net However, other research indicates that lysine side chains can quench 3-methylindole (B30407) fluorescence by excited-state proton transfer. mdpi.com

The presence of positive charges near the indole ring can act as a potential source for photoinduced damage. rsc.org Under conditions where the lysine head group is not fully solvated, photoexcitation can lead to rapid photodissociation. rsc.orgrsc.org Conversely, full solvation and hydrogen bonding of the lysine head group promote photodynamics in a stable π–π* state. rsc.orgrsc.org

The short lifetime of the tryptophan singlet excited state suggests that electron transfer can occur under conditions of weak collisional complex formation. nih.gov Hydrogen bonding between two CONH groups has also been suggested as a factor. nih.gov

The contribution of individual amino acid residues to the total change in fluorescence Stokes shift following excitation has been investigated. acs.org Nearby lysine residues, which can exhibit large amplitude fluctuations, are dominant in producing contributions to a net red shift in the fluorescence spectrum. acs.org

Enzymatic Catalysis and Radical Chemistry Involving Lysine Tryptophan Cross Links

Radical S-Adenosylmethionine (rSAM) Enzyme-Mediated Lysine-Tryptophan Cross-linking

The formation of a carbon-carbon bond between the side chains of lysine (B10760008) and tryptophan is a complex biochemical transformation catalyzed by a specific class of radical S-adenosylmethionine (rSAM) enzymes. pnas.orgnih.gov This cross-linking results in a macrocyclic peptide structure, a common framework in many natural products. nih.gov The enzyme SuiB, found in streptococci, is a key example of a metalloenzyme that installs this unique Lys-Trp cross-link. nih.govucdavis.edu

SuiB is a multi-domain rSAM enzyme that catalyzes the formation of an intramolecular carbon-carbon bond between the side chains of Lysine-2 and Tryptophan-6 of its substrate peptide, SuiA. pnas.orgpnas.org Structural analysis reveals that SuiB contains three functionally distinct domains: an N-terminal RiPP recognition element (RRE) domain, a core radical SAM domain, and a C-terminal SPASM domain. pnas.orgprinceton.edu The radical SAM domain forms a partial TIM barrel structure, which houses the catalytic machinery. pnas.org A key feature of SuiB is the presence of three [4Fe-4S] iron-sulfur clusters: the radical SAM (RS) cluster and two auxiliary clusters (AuxI and AuxII) located in the SPASM domain. pnas.orgpnas.org

The catalytic cycle of SuiB is initiated by the binding of its peptide substrate, SuiA. pnas.orgnih.gov This binding event is crucial as it induces conformational changes and modulates the redox potentials of the iron-sulfur clusters. pnas.orgprinceton.edu Specifically, substrate binding readies the AuxI cluster as an oxidant and the RS cluster as a reductant for the subsequent steps. pnas.org The now-reduced RS cluster reductively cleaves S-adenosylmethionine (SAM) to generate a highly reactive 5'-deoxyadenosyl radical (5′-dA•) and methionine. nih.govresearchgate.netnih.gov This radical initiation is a hallmark of the rSAM superfamily. wikipedia.organnualreviews.org The 5′-dA• then abstracts a hydrogen atom from the lysine side chain of the SuiA peptide, generating a lysine radical (Lys•), which is a key step leading to the cross-linking reaction. pnas.org

Table 1: Domains and Iron-Sulfur Clusters of the SuiB Enzyme

| Domain | Location | Key Features | Iron-Sulfur Clusters |

|---|---|---|---|

| RRE Domain | N-terminal (residues 1–106) | RiPP Recognition Element motif, implicated in precursor peptide recognition. pnas.orgprinceton.edu | None |

| Radical SAM Domain | Central (residues 107–310) | Partial TIM barrel structure, binds SAM. pnas.org | One catalytic [4Fe-4S] cluster (RS cluster). pnas.org |

Direct evidence for the proposed radical-mediated mechanism has been obtained through the successful trapping and characterization of key reaction intermediates. pnas.orgnih.gov Using rapid freeze-quench techniques coupled with electron paramagnetic resonance (EPR) spectroscopy, researchers have been able to detect and identify fleeting paramagnetic species in the SuiB catalytic cycle. pnas.orgprinceton.edu

Among the observed species is the organometallic intermediate Ω, formed during the reductive cleavage of SAM. pnas.orgnih.gov More significantly, an unprecedented cross-linked Lysine-Tryptophan radical (this compound•) has been trapped and characterized. pnas.orgnih.govucdavis.edu This intermediate is formed after the initial lysine radical attacks the tryptophan indole (B1671886) ring. pnas.org The trapped this compound• was found to be stable at 77 K and below, allowing for detailed spectroscopic analysis. pnas.org The EPR spectrum of the this compound• intermediate is distinct from previously characterized tryptophan radicals, which are typically formed by single-electron oxidation. nih.govresearchgate.net The unique electronic structure of the this compound•, formed by radical electrophilic addition, provides compelling support for the proposed reaction pathway. pnas.orgnih.gov

The characterization of the this compound• intermediate provides strong evidence for a radical electrophilic aromatic substitution (rEAS) mechanism for the carbon-carbon bond formation catalyzed by SuiB. pnas.orgprinceton.edunih.gov This pathway is distinct from a classical electrophilic aromatic substitution (EAS) mechanism. pnas.org

The rEAS mechanism in SuiB proceeds as follows:

Radical Initiation : The 5′-dA• radical, generated from SAM cleavage, abstracts a hydrogen atom from the ε-carbon of the Lysine-2 side chain in the SuiA peptide, forming a primary alkyl radical (Lys•). pnas.org

Radical Addition : The electrophilic Lys• radical attacks the electron-rich indole ring of the Tryptophan-6 residue. pnas.orgnih.gov This addition forms the C-C bond and generates the cross-linked this compound• radical intermediate, with the unpaired electron delocalized over the indole ring. pnas.org

Oxidation and Deprotonation : The this compound• intermediate is then oxidized by one electron and deprotonated to yield the final, stable cross-linked peptide product and restore the aromaticity of the tryptophan side chain. pnas.org

The detection of the this compound• intermediate is a critical piece of evidence that consolidates the rEAS pathway as a mechanistic paradigm for this and likely other rSAM enzyme-catalyzed C-C bond-forming reactions. pnas.orgnih.gov

While all rSAM enzymes contain a canonical [4Fe-4S] cluster for SAM cleavage, a large subset, including SuiB, possesses additional auxiliary iron-sulfur clusters, often within a SPASM domain. nih.govacs.org In SuiB, these auxiliary clusters are not passive structural elements but play active roles in catalysis. pnas.orgprinceton.edu

EPR spectroscopy studies have shown that the AuxI cluster in SuiB acts as the direct oxidant of the this compound• radical intermediate in the final step of the catalytic cycle. pnas.orgnih.gov A key finding is that the binding of the substrate peptide, SuiA, triggers a redistribution of electrons between the RS and AuxI clusters. pnas.org This "redox tuning" sets the redox potential of the AuxI cluster to the oxidized [4Fe-4S]²⁺ state, priming it to accept an electron from the this compound• intermediate. pnas.orgnih.gov This finding provides direct evidence for the catalytic role of an auxiliary cluster in the extensive rSAM superfamily. pnas.orgprinceton.edu The functions of auxiliary clusters in other rSAM enzymes are diverse, including potential roles in substrate binding, sulfur donation, and electron transfer to external acceptors. nih.govrsc.orgmdpi.com

Advanced Spectroscopic and Computational Methodologies in Lysine Tryptophan Research

Fluorescence Spectroscopy for Probing Lysine-Tryptophan Dynamics and Environment

Fluorescence spectroscopy, particularly leveraging the intrinsic fluorescence of tryptophan, serves as a powerful tool to investigate the microenvironment and conformational dynamics within proteins and peptides. The proximity of lysine (B10760008) to a tryptophan residue can significantly modulate the latter's fluorescence properties.

The fluorescence quantum yield (Φ) and lifetime (τ) of tryptophan are highly sensitive to its local environment. In the context of lysine-tryptophan systems, studies on model peptides have provided quantitative insights into their interaction. For instance, research on Lys-Trp-Lys tripeptides has demonstrated the influence of the adjacent lysine residues on the photophysical properties of tryptophan.

A study on Lys-{L/D-Trp}-Lys optical isomers revealed distinct fluorescence quantum yields and lifetimes. nih.gov The fluorescence decay of these tripeptides is often described by a two-exponential model, which can be attributed to the existence of different rotamers of the tryptophan side chain. The L-isomer of the tripeptide exhibited a lower quantum yield compared to its D-isomer, suggesting a more efficient quenching of the tryptophan excited state in the L-configuration. nih.gov

Table 1: Fluorescence Quantum Yields and Lifetimes for this compound-Lys Peptides

| Compound | Quantum Yield (φ) | τ1/ns (A1) | τ2/ns (A2) | <τ>/ns |

|---|---|---|---|---|

| Lys-L-Trp-Lys | 0.082 | 1.75 (0.51) | 2.70 (0.49) | 2.22 |

Data sourced from a study on this compound-Lys tripeptides. nih.gov A1 and A2 represent the pre-exponential factors in the biexponential decay model. <τ> is the average lifetime.

These measurements are critical in understanding how the spatial arrangement of lysine and tryptophan residues affects the de-excitation pathways of the excited tryptophan indole (B1671886) ring.

Tryptophan fluorescence can be quenched by various mechanisms, including Förster resonance energy transfer (FRET), excited-state proton transfer, and electron transfer. nih.govmdpi.com The side chain of lysine, along with that of tyrosine, has been found to quench the fluorescence of tryptophan analogs through an excited-state proton transfer mechanism. mdpi.com

In addition to proton transfer, photoinduced electron transfer (ET) is another significant quenching pathway. Experimental evidence from studies on this compound-Lys peptides supports the hypothesis of photoinduced electron transfer between the tryptophan residue and the peptide bond (CONH). nih.gov This process involves the transfer of an electron from the excited indole ring of tryptophan to one of the amide groups in the peptide backbone, which is a major cause of fluorescence quenching by internal ligands. mdpi.com The efficiency of this electron transfer can be influenced by the optical configuration of the amino acids, with the L-isomer of this compound-Lys showing a greater quenching efficiency via the ET mechanism compared to the D-analog. nih.gov Other amino acid residues such as glutamine, asparagine, glutamic acid, aspartic acid, cysteine, and histidine can quench tryptophan fluorescence through an excited-state electron transfer mechanism. mdpi.com

The sensitivity of tryptophan fluorescence to its environment makes it an invaluable intrinsic probe for monitoring conformational changes in proteins. nih.gov A prominent example is the study of Lactose Permease (LacY), a membrane transport protein that utilizes an alternating access mechanism for galactoside/H+ symport. nih.govnih.gov

By strategically introducing tryptophan residues and observing changes in their fluorescence, researchers can track the conformational shifts between the inward-facing and outward-facing states of LacY. nih.gov The binding of a substrate, such as a galactopyranoside, triggers a global conformational change, closing the inward-facing cavity and opening an outward-facing one. nih.gov This change in the protein's conformation alters the microenvironment of the tryptophan residues, leading to either quenching or unquenching of their fluorescence. nih.govnih.gov For example, measurements of tryptophan fluorescence in specifically designed LacY mutants allow for the differentiation between these conformational states, providing strong support for the alternating access mechanism. nih.gov While not exclusively focused on this compound interactions, this application highlights the power of using tryptophan fluorescence, which can be modulated by nearby residues like lysine, to dissect complex protein dynamics. nih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Characterization

Electron Paramagnetic Resonance (EPR) spectroscopy is a technique that detects species with unpaired electrons, such as free radicals. It provides detailed information about the electronic structure and environment of these paramagnetic centers.

EPR spectroscopy has been pivotal in the detection and characterization of a novel cross-linked lysine-tryptophan radical (this compound•). nih.gov This radical intermediate was identified in the catalytic cycle of the radical S-adenosylmethionine (rSAM) enzyme SuiB, which is involved in the biosynthesis of a ribosomal peptide natural product. nih.gov The formation of the this compound• is a result of a radical electrophilic addition to a lysyl radical. nih.gov The identification of this transient species has provided significant insights into the mechanism of C-C bond formation catalyzed by SuiB. nih.gov

The EPR spectrum of the this compound• intermediate exhibits a unique electronic structure that distinguishes it from previously characterized tryptophan radicals. nih.gov Tryptophan radicals typically show strong hyperfine coupling to the β-protons and the indole N1. nih.gov In contrast, the this compound• radical does not couple strongly to the out-of-plane β-protons. Instead, it displays strong hyperfine coupling to the aromatic protons. nih.gov This unusual hyperfine coupling pattern is consistent with the predicted lowest unoccupied molecular orbital (LUMO) of tryptophan, whereas typical tryptophan radicals follow the predicted highest occupied molecular orbital (HOMO). nih.gov

Simulations of the experimental EPR spectrum of the this compound• radical were modeled with strong hyperfine coupling to three protons. nih.gov The use of isotopically labeled lysine and tryptophan in the experiments was crucial for assigning the observed hyperfine couplings and confirming the structure of the radical. nih.gov

Table 2: Comparison of Experimental and DFT-Predicted Hyperfine Coupling Constants for this compound•

| Proton | EPR-based A (MHz) | DFT-predicted A (MHz) |

|---|---|---|

| H4 | 80 | 85 |

| H6 | 50 | 50 |

| H2 | 30 | 35 |

Data adapted from studies on the this compound• radical in SuiB. nih.gov

This detailed analysis of the hyperfine structure has provided a deeper understanding of the electronic distribution within this novel radical species, which has important implications for the proposed enzymatic mechanism. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy and Chemically Induced Dynamic Nuclear Polarization (CIDNP)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure and dynamics of molecules in solution. In the context of Lysine-Tryptophan (this compound) peptides, ¹H NMR is employed to study the products formed during photolysis. By irradiating aqueous solutions of peptides directly within the NMR spectrometer, researchers can monitor the formation of new products in real-time nih.govcam.ac.uk. For instance, studies on this compound-Lys peptides have shown that upon UV irradiation, changes in the NMR signal intensities, particularly for aromatic and aliphatic protons, can indicate specific photochemical reactions such as cyclization cam.ac.uk.

A specialized NMR technique, Chemically Induced Dynamic Nuclear Polarization (CIDNP), is particularly valuable for studying reactions that proceed through radical intermediates. CIDNP manifests as enhanced absorption or emission signals in the NMR spectra of products formed from a radical pair with a non-Boltzmann distribution of nuclear spin states youtube.comacs.orgnih.gov. This phenomenon provides a highly sensitive method for detecting paramagnetic species, which are often too short-lived to be observed directly youtube.comresearchgate.net.

In research on this compound-containing peptides, CIDNP has been instrumental in confirming photoinduced electron transfer (ET) mechanisms nih.govcam.ac.ukyoutube.com. For example, in the tripeptide this compound-Lys, CIDNP studies have provided evidence for ET between the tryptophan (Trp) residue, acting as a donor, and the peptide bond (CONH), acting as an acceptor nih.gov. The observation of polarized signals for specific Trp protons serves as an indirect confirmation of the transient paramagnetic state of the CONH group nih.gov.

Furthermore, CIDNP experiments can distinguish between intramolecular and intermolecular radical processes. Time-resolved (TR) photo-CIDNP spectra primarily show intramolecular effects, while pseudo-steady state (PSS) experiments reveal all radical processes, including those occurring in the bulk solution, such as the quenching of an excited Trp by a ground-state Trp molecule nih.govyoutube.com. Studies comparing Lys-{L-Trp}-Lys and Lys-{D-Trp}-Lys have utilized these techniques to show that the L-isomer exhibits a greater efficiency in quenching the Trp excited state through an electron transfer mechanism nih.govcam.ac.ukyoutube.com.

The table below summarizes the key applications of NMR and CIDNP in the study of this compound peptides based on recent findings.

| Technique | Application in this compound Research | Key Findings |

| ¹H NMR | Monitoring photolysis products of this compound-Lys peptides. | Detection of changes in proton signals, suggesting product formation and cyclization upon UV irradiation cam.ac.uk. |

| CIDNP | Detection of radical intermediates in photoinduced reactions. | Confirms the formation of paramagnetic species during photochemical transformations nih.govyoutube.com. |

| CIDNP | Elucidation of electron transfer (ET) mechanisms. | Provides evidence for ET between the Trp side chain and the peptide backbone nih.gov. |

| CIDNP | Comparison of reactivity in optical isomers (L- vs. D-Trp). | Revealed higher ET quenching efficiency in the L-isomer of this compound-Lys nih.govcam.ac.ukyoutube.com. |

Computational Chemistry and Molecular Simulation Approaches

Density Functional Theory (DFT) for Electronic Structure and Energetics

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a valuable tool in bioinorganic chemistry for calculating a wide range of molecular properties, including geometries, energies, and reaction mechanisms nih.gov. In DFT, the energy of a system is calculated as a functional of the electron density, which is a more computationally tractable approach than solving the full many-electron wavefunction cam.ac.ukuni-muenchen.de. The total energy in a DFT calculation is typically expressed as a sum of components: kinetic energy of the electrons, nuclear-electron attraction, classical electron-electron Coulomb repulsion, and a term that accounts for the exchange and correlation energies uni-muenchen.de.

Molecular Dynamics (MD) Simulations of Lysine-Tryptophan Peptides (e.g., this compound-Lys)

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. This technique allows researchers to study the conformational dynamics and stability of peptides in solution over time nih.gov. For peptides like this compound-Lys (KWK), MD simulations provide atomistic details of their structure and dynamics in aqueous solution nih.gov.

MD studies on ground-state KWK have revealed the existence of multiple stable conformations. These conformers are primarily stabilized by the cation-π interaction between one of the protonated amino groups of the lysine residues and the indole moiety of tryptophan nih.gov. The free energy differences between these stable conformations can be relatively small, on the order of less than 5.2 kJ/mol, indicating that the peptide is conformationally flexible nih.gov.

Simulations of the photoexcited state of KWK are also crucial for understanding its photophysics. Following photoexcitation of the tryptophan residue, MD simulations can track the subsequent relaxation dynamics. These simulations have shown that the excited-state relaxation occurs over several timescales, from femtoseconds to picoseconds nih.gov. The process involves a rapid initial response from the surrounding water molecules, followed by local motions of the flexible peptide chain. These movements lead to a global restructuring of the tripeptide, which is reflected in the dynamic Stokes shift and fluorescence anisotropy decay, with simulation results showing good agreement with experimental femtosecond spectroscopy data nih.gov.

The table below presents key findings from MD simulations of the this compound-Lys tripeptide.

| State | Focus of MD Simulation | Key Findings |

| Ground State | Conformational stability | Identified three stable conformations stabilized by cation-π interactions between Lys and Trp nih.gov. |

| Excited State | Relaxation dynamics after photoexcitation | Relaxation involves rapid water response and slower peptide restructuring, occurring on femtosecond to picosecond timescales nih.gov. |

| Excited State | Fluorescence anisotropy | The simulated decay of fluorescence anisotropy (~130 ps) is dominated by a single-exponential component, consistent with experimental observations nih.gov. |

| Excited State | Isomerization | On longer timescales, simulations show isomerization between excited-state conformers, modeling the evolution toward a final stable state nih.gov. |

Nonadiabatic Mixed Time-Dependent Density Functional Theory/Molecular Mechanics (TDDFT/MM) Simulations

Nonadiabatic mixed Time-Dependent Density Functional Theory/Molecular Mechanics (TDDFT/MM) is an advanced simulation technique used to study the dynamics of molecules in excited electronic states, particularly when transitions between these states (nonadiabatic events) are important. This hybrid method combines the quantum mechanical accuracy of TDDFT for the electronically active part of the system (like the Trp chromophore) with the computational efficiency of classical molecular mechanics (MM) for the surrounding environment (like the rest of the peptide and solvent).

This approach is particularly well-suited for investigating photoinduced processes in peptides like this compound, such as intramolecular electron transfer. The TDDFT component provides a quantum mechanical description of the electronic excitations and the potential energy surfaces of the ground and excited states nih.gov. The MM part, meanwhile, models the influence of the environment on these electronic processes.

While specific TDDFT/MM simulations on this compound are not widely documented in the provided context, the methodology is highly applicable. For instance, in studying photoinduced electron transfer, TDDFT/MM can be used to calculate the relative energies of the locally excited state on the fluorophore (Trp) and the charge-transfer state, where an electron has moved from the donor (Trp) to an acceptor (e.g., the lysine side chain or the peptide backbone) nih.gov. The inclusion of the solvent environment via the MM part is critical, as solvent interactions can significantly stabilize charge-separated states and influence the feasibility and rate of electron transfer nih.gov. On-the-fly nonadiabatic molecular dynamics simulations based on methods like mixed-reference spin-flip TDDFT (MRSF-TDDFT) allow for the explicit simulation of the dynamics, including transitions between electronic states, providing a powerful tool for understanding complex photochemical reaction pathways chemrxiv.orgresearchgate.net.

Table of Compound Names

| Abbreviation / Trivial Name | Full Chemical Name |

| This compound | Lysyl-Tryptophan |

| This compound-Lys / KWK | Lysyl-Tryptophyl-Lysine |

Functional Implications of Lysine Tryptophan Motifs in Biological Systems

Lysine-Tryptophan Interactions in Protein Structure and Stability

The interplay between lysine (B10760008) and tryptophan residues is crucial for maintaining the structural integrity and stability of proteins, influencing processes from initial folding to the formation of complex oligomeric states.

Contribution to Protein Folding and Higher-Order Oligomerization

Tryptophan residues have been shown to support the self-association of transmembrane helices, a critical step in the folding and assembly of membrane proteins. This support can involve aromatic interactions, such as pi-pi interactions, which mediate transmembrane domain dimerization and oligomerization researchgate.net. Beyond membrane proteins, lysine residues are also key players in the self-assembly and oligomerization of various proteins, including those involved in disease states like amyloid beta-protein. These interactions are driven by a combination of hydrophobic and electrostatic forces, highlighting the dual nature of lysine's contribution acs.org. In coiled-coil structures, buried polar residues like lysine can influence the specificity of the oligomerization state pnas.org.

Stabilization of Transmembrane Domains and Dimerization in Membrane Proteins (e.g., Chloride Intracellular Channel Protein 1, CLIC1)

Lys-Trp motifs are particularly important in the context of transmembrane proteins, where they can provide stability and drive oligomerization. Research on the Chloride Intracellular Channel Protein 1 (CLIC1) has identified a specific Lys37-Trp35 cation-pi interaction that is instrumental in stabilizing the dimeric form of the CLIC1 transmembrane domain within membranes acs.orgnih.govnih.gov. This interaction is proposed to mediate the association of individual transmembrane helices to form active dimers, which can then further associate into higher-order oligomers acs.orgnih.gov. The presence of this conserved tryptophan has been shown to be essential for the dimerization process in CLIC1 researchgate.netnih.gov. Similarly, tryptophan residues located at the junction between the transmembrane and cytosolic domains can modulate the dimerization and activation of receptors like the thrombopoietin receptor pnas.org.

Influence on Interfacial Positioning of Membrane Proteins

Both lysine and tryptophan residues exhibit a strong preference for the membrane-water interface, acting as "anchoring" residues that define a protein's position relative to the lipid bilayer nih.govresearchgate.netutdallas.educore.ac.uk. Tryptophan's indole (B1671886) ring is ideally suited for interacting with the polar-apolar interface, positioning itself near the lipid carbonyl region nih.govutdallas.edu. This interfacial localization is thought to anchor proteins to the membrane interface researchgate.net. Lysine, with its positively charged side chain, tends to be located closer to the aqueous phase, interacting favorably with the negatively charged phosphate (B84403) groups of lipids nih.govutdallas.edu. This differential positioning at the interface, with tryptophan deeper within the interface and lysine closer to the aqueous headgroups, contributes to the proper orientation and stability of membrane proteins nih.govutdallas.educore.ac.uk.

Roles in Peptide-Membrane Interactions and Antimicrobial Activity

Lysine-Tryptophan rich sequences are frequently found in antimicrobial peptides (AMPs), where they play a critical role in the peptide's interaction with and disruption of bacterial membranes.

Lysine-Tryptophan Rich Antimicrobial Peptides (AMPs)

Lysine- and tryptophan-rich sequences are characteristic features of many cationic antimicrobial peptides nih.govnih.gov. These peptides are key components of the innate immune system and function by targeting and perturbing bacterial cell membranes nih.gov. Synthetic peptides composed of repetitive lysine (K) and tryptophan (W) motifs, such as (KW)n peptides, have been synthesized and studied for their antibacterial activity nih.gov. Studies have shown that increasing the number of Lys and Trp residues can enhance the peptides' antibacterial activity and their ability to permeabilize bacterial membranes nih.gov. Tryptophan-rich AMPs, in particular, are often characterized by a high proportion of tryptophan residues (over 25%) and can act against a range of bacteria and fungi nih.gov.

Mechanisms of Membrane Permeabilization and Destabilization

Lysine- and tryptophan-rich sequences are frequently found in cationic antimicrobial peptides (AMPs), where they contribute to the peptides' ability to interact with and disrupt bacterial membranes. Studies on synthetic peptides composed of repeating lysine (K) and tryptophan (W) units, denoted as (KW)n, have provided insights into these mechanisms. These peptides can induce membrane permeabilization and aggregation of lipid vesicles. Research indicates that longer peptides in the (KW)n series, specifically (KW)4 and (KW)5, exhibit strong binding and partial insertion into negatively charged, anionic lipid bilayers. This interaction leads to membrane permeability and depolarization. researchgate.net The hydrophobic interaction between AMPs and the core of the lipid bilayer is considered essential for membrane disruption. researchgate.net Tryptophan residues are generally understood to be significantly involved in interactions with biological membranes. nih.gov

Modulation of Ion Channel Function by Lysine-Tryptophan Derivatives

Lysine-tryptophan motifs and derivatives have been implicated in the modulation of ion channels, influencing cellular excitability and signaling pathways.

Lysine-Tryptophan Derivatives as Modulators of Transient Receptor Potential Vanilloid 1 (TRPV1) Channels

Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel that plays a role in detecting noxious heat, pain, and various ligands. mdpi.comnih.gov Activation of TRPV1 leads to an influx of cations, including Na+ and Ca2+, which can depolarize the cell membrane and trigger intracellular signaling cascades. mdpi.comnih.gov Research has explored the potential of this compound derivatives in modulating TRPV1 activity. For instance, a study identified a TRPV1 inhibitor through a bioisosteres protocol utilizing a this compound (Nps) peptide scaffold. nih.gov This suggests that modifications based on the this compound structure can yield compounds capable of interacting with and influencing TRPV1 channel function. TRPV1 can be activated by a range of stimuli, such as capsaicin (B1668287) (the pungent component of chili peppers), heat, and protons. mdpi.comnih.govresearchgate.net

Lysine-Tryptophan Motifs in Chloride Intracellular Channel Protein 1 (CLIC1) Function

The Chloride Intracellular Channel Protein 1 (CLIC1) is a protein that can exist in both soluble and membrane-bound forms and functions as an anion channel upon insertion into biological membranes. science.govtcdb.orgacs.org A specific this compound motif, involving Lys37 and Trp35, has been identified as crucial for the dimerization and function of the CLIC1 transmembrane domain through a cation-π interaction. science.govtcdb.orgacs.orgnih.govresearchgate.netnih.gov This interaction is reported to stabilize the dimeric form of the CLIC1 transmembrane domain within membranes. researchgate.net The conserved tryptophan residue in this motif is considered essential for the dimerization process. nih.gov The this compound motif appears to enhance membrane interaction through electrostatic contacts and acts as an electrostatic plug, aiding in anchoring the transmembrane domain within the membrane. researchgate.net The insertion of CLIC1 into membranes is influenced by factors such as the cellular redox environment, pH, and membrane cholesterol levels. tcdb.orgacs.org

General Mechanisms of TRP Channel Activation and Cation Flux

Transient Receptor Potential (TRP) channels constitute a superfamily of non-selective cation channels involved in diverse physiological processes, including sensory perception and ion transport. nih.govresearchgate.netfrontiersin.org These channels facilitate the movement of positively charged ions, primarily Na+ and Ca2+, across the plasma membrane into the cytoplasm. nih.govresearchgate.net The resulting influx of cations leads to membrane depolarization. researchgate.net TRP channels are activated by a wide array of physical and chemical stimuli, including changes in temperature, pH, mechanical forces, and the binding of specific ligands. researchgate.netfrontiersin.orgresearchgate.net The activity of many TRP channels can also be regulated by receptor-mediated signaling pathways, such as those initiated by G-protein coupled receptors. researchgate.net

Synthetic and Semisynthetic Methodologies for Lysine Tryptophan and Its Analogues

Solid-Phase Peptide Synthesis (SPPS) of Lysine-Tryptophan Dipeptide Derivatives

Solid-Phase Peptide Synthesis (SPPS), pioneered by Merrifield, is a widely used technique for the synthesis of peptides, including those containing Lysine (B10760008) and Tryptophan. This method involves the stepwise addition of protected amino acids to a growing peptide chain anchored to an insoluble solid support or resin. The C-terminal amino acid is typically attached to the resin first, and subsequent amino acids are coupled sequentially to the N-terminus of the growing chain. SPPS offers advantages in terms of ease of purification and automation compared to solution-phase synthesis. fishersci.sefishersci.at

The synthesis of Lys-Trp dipeptide derivatives or longer peptides containing these residues by SPPS requires careful selection of protecting groups and solid supports to prevent unwanted side reactions involving the reactive side chains of Lysine and Tryptophan.

Protecting Group Strategies and Resin-Based Approaches

In SPPS, temporary protecting groups are used for the α-amino group of each incoming amino acid to control the direction of peptide chain elongation, while semi-permanent protecting groups are employed for the reactive side chains of trifunctional amino acids like Lysine and Tryptophan. The most common SPPS strategy is the Fmoc (9-fluorenylmethoxycarbonyl) chemistry, which utilizes a base-labile Fmoc group for Nα-protection and acid-labile groups for side-chain protection. wikipedia.orgnih.govfishersci.fimassbank.euciteab.com

For Lysine, the ε-amino group requires protection during SPPS to prevent its reaction with activated amino acids. Commonly used acid-labile protecting groups for the Lysine side chain in Fmoc-SPPS include Boc (tert-butyloxycarbonyl) fishersci.atwikipedia.orgnih.govbmrb.io, Aloc (allyloxycarbonyl), Mtt (4-methyltrityl), Dde (4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl), and Z (benzyloxycarbonyl). bmrb.io Fmoc-Lys(Boc)-OH is a widely used derivative. bmrb.io

Tryptophan contains an indole (B1671886) nitrogen in its side chain that can be susceptible to side reactions, particularly alkylation by carbocations generated during the cleavage of acid-labile protecting groups. To mitigate these issues, the indole nitrogen of Tryptophan is often protected, commonly with a Boc group (Nin-Boc). bmrb.io Trt (trityl) is also mentioned as a protecting group for Tryptophan in some contexts. fishersci.fi The use of Na-Fmoc-Nin-Boc tryptophan can help suppress side reactions during cleavage. bmrb.io

The choice of resin is also critical in SPPS. Rink-amide MBHA polystyrene resin is frequently used for synthesizing peptides with a C-terminal amide. nih.govmassbank.eu Cl-Trt chloride resin is another option, particularly recommended for C-terminal Cys, Pro, Met, and Trp, as it minimizes epimerization during the loading of the first amino acid. wikipedia.orgnih.gov Wang resin is often used when Boc side-chain deprotection is carried out during cleavage. bmrb.io ChemMatrix resins are also considered suitable for C-terminal Tryptophan. nih.gov

A typical Fmoc-SPPS cycle involves Fmoc deprotection using a base (e.g., piperidine), washing steps, coupling of the activated Fmoc-protected amino acid, and capping of any unreacted amino groups. fishersci.ficiteab.com After the peptide chain is assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed, usually with a strong acid cocktail containing scavengers. fishersci.at Trifluoroacetic acid (TFA) is a common cleavage reagent. fishersci.at The presence of Tryptophan residues necessitates the inclusion of scavengers, such as triisopropylsilane (B1312306) (TIS) or dithioethane (DTE), in the cleavage cocktail to react with carbocations and prevent their reattachment to sensitive residues like Tryptophan. citeab.combmrb.io

Solution-Phase Peptide Synthesis Techniques for Lysine-Tryptophan Containing Fragments

Solution-phase peptide synthesis, also known as Liquid-Phase Peptide Synthesis (LPPS), involves the coupling of amino acids or peptide fragments in a homogeneous solution. While SPPS is often preferred for its efficiency and ease of purification, solution-phase synthesis remains valuable, particularly for the synthesis of shorter peptides, peptide fragments, or when specific modifications or large-scale synthesis are required. fishersci.semassbank.eu

In solution-phase synthesis of this compound or peptides containing these residues, appropriate protection of the α-amino and carboxyl groups, as well as the reactive side chains of Lysine and Tryptophan, is necessary. Unlike SPPS, where the growing peptide is immobilized, intermediates in solution-phase synthesis need to be isolated and purified at each step, which can be more labor-intensive.

Coupling reactions in solution phase utilize various coupling reagents to activate the carboxyl group of the incoming amino acid or peptide fragment for reaction with the amino group of the growing chain. Common coupling reagents include carbodiimides like N,N′-dicyclohexylcarbodiimide (DCC) or N,N′-diisopropylcarbodiimide (DIC), often used in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to minimize racemization. nih.govmassbank.eu Other reagents like PyBOP and T3P have also been employed in solution-phase synthesis.

Solution-phase synthesis can be used to prepare protected peptide fragments that can then be coupled to form longer peptides, a strategy known as convergent synthesis. massbank.eu For instance, a protected this compound fragment synthesized in solution could be coupled with other fragments to assemble a larger peptide. Studies have reported the synthesis of peptides containing this compound or Trp-Lys sequences using solution-phase coupling of protected amino acids. For example, cyclic tetrapeptides containing a this compound sequence were synthesized by coupling protected amino acids in solution followed by cyclization.

Chemoenzymatic and Biocatalytic Strategies for Lysine-Tryptophan Derivative Synthesis

Chemoenzymatic and biocatalytic approaches offer alternative and often more environmentally friendly routes for the synthesis of peptides and amino acid derivatives, including those related to Lysine and Tryptophan. These methods leverage the high specificity and efficiency of enzymes to catalyze peptide bond formation or modify amino acid structures.

Enzymes such as proteases can be employed for peptide synthesis under controlled conditions, often favoring synthesis over hydrolysis by manipulating factors like solvent composition and substrate concentration. Papain, for example, has been shown to catalyze the oligomerization of hydrophobic amino acids, including Tryptophan, and the synthesis of oligo(L-lysine).

Biocatalysis can also be applied to the synthesis of modified amino acids, which can then be incorporated into peptides. Enzymes like L-amino acid oxidases or tryptophan synthase have been explored for the synthesis of Tryptophan analogues. These enzymatic methods can provide high stereoselectivity, which is a significant advantage in the synthesis of chiral compounds.

Furthermore, chemoenzymatic strategies can involve the enzymatic ligation of peptide fragments that have been prepared through chemical synthesis (either solid-phase or solution-phase). This approach is particularly useful for the synthesis of long or complex peptides. Patents describe methods for the chemoenzymatic synthesis of peptides containing Lysine and Tryptophan residues by enzymatically coupling peptide fragments using ligases. These methods often involve the coupling of a peptide C-terminal ester or thioester with a peptide nucleophile having an N-terminally unprotected amine.

Design and Synthesis of Modified Lysine-Tryptophan Conjugates

The design and synthesis of modified Lysine-Tryptophan conjugates involve chemically linking other molecules to the this compound dipeptide or to peptides containing these residues. These modifications can enhance the peptide's properties, such as stability, targeting ability, or biological activity. Lysine and Tryptophan are frequently chosen as conjugation sites due to the presence of reactive functional groups in their side chains.

The ε-amino group of Lysine is a primary target for conjugation reactions. This nucleophilic group can react with various electrophiles, allowing the attachment of diverse molecules, including drugs, polymers, and标签. When synthesizing peptides intended for Lysine-directed conjugation, orthogonal protection strategies are crucial during SPPS to selectively deprotect the Lysine side chain while the peptide is still on the resin, enabling site-specific modification. bmrb.io

Tryptophan's indole ring can also be a site for modification, although it is generally less reactive than the Lysine amino group. Tryptophan residues can also be part of a peptide sequence that is conjugated to another molecule through its N-terminus, C-terminus, or other reactive side chains (like Lysine or Cysteine if present).

The synthesis of peptide conjugates often utilizes SPPS for the peptide segment, followed by conjugation in solution or on the solid support. For example, amphiphilic peptides containing Lysine and Tryptophan residues have been synthesized by SPPS and then conjugated to molecules like levofloxacin (B1675101) using solution-phase coupling. The design of peptide conjugates considers factors such as the desired linkage chemistry, the stability of the conjugate, and the impact of the modification on the peptide's properties. Linkers are often incorporated between the peptide and the conjugated molecule to optimize the conjugate's properties.

Modified peptides containing Lysine and Tryptophan have been designed and synthesized for various applications, including as potential antimicrobial agents or components of targeted delivery systems. The synthesis of peptide-peptide nucleic acid conjugates, for instance, has involved peptides containing Lysine and Tryptophan, utilizing specific conjugation chemistries like Cysteine-2-Cyanoisonicotinamide (Cys-CINA) click chemistry.

Future Directions and Emerging Avenues in Lysine Tryptophan Research

Development of Advanced Spectroscopic Techniques for Real-Time Dynamics

Advanced spectroscopic techniques are crucial for probing the dynamic behavior of Lys-trp and this compound motifs in various environments. Tryptophan's intrinsic fluorescence makes it a valuable spectroscopic handle mdpi.comacs.orgccmb.res.in. Future research will likely focus on developing and applying techniques that offer higher spatial and temporal resolution to study the real-time dynamics of these interactions.

Techniques such as time-resolved fluorescence spectroscopy, fluorescence resonance energy transfer (FRET), and potentially two-dimensional infrared (2D IR) spectroscopy or terahertz (THz) spectroscopy could provide detailed insights into conformational changes, binding events, and energy transfer processes involving this compound. THz spectroscopy, for instance, has shown promise in studying amino acids and protein dynamics in the low-frequency range, sensitive to collective vibrational modes and structural differences mdpi.com. Studies on tryptophan fluorescence quenching have already demonstrated its sensitivity to the local environment and interactions with surrounding molecules, highlighting its utility in understanding protein dynamics and conformational changes acs.org. Further advancements in these areas will enable the observation of this compound dynamics in increasingly complex and biologically relevant settings, such as within lipid bilayers or in the presence of other biomolecules ccmb.res.in.

Integration of Multiscale Computational Modeling with Experimental Data

Computational modeling plays a vital role in complementing experimental studies of this compound interactions, providing atomic-level insights into structure, dynamics, and energetics. Future directions involve the deeper integration of multiscale computational approaches, ranging from quantum mechanics (QM) calculations to molecular dynamics (MD) simulations, with experimental data.

Density Functional Theory (DFT) calculations, for example, have been used to model the interactions of this compound-Lys tripeptides with carbon nanotubes, revealing the non-covalent nature of these interactions researchgate.net. Computational studies have also explored the role of lysine (B10760008) residues in the active sites of enzymes like tryptophanyl-tRNA synthetase, highlighting the importance of coupled interactions with ligands like ATP that require advanced modeling techniques beyond simple molecular mechanics nih.gov. The integration of computational results with spectroscopic data, such as fluorescence or NMR, can provide a more comprehensive picture of this compound behavior. This involves using experimental data to validate and refine computational models, and conversely, using simulations to interpret experimental observations and propose testable hypotheses. Such integrated approaches are essential for understanding complex phenomena like cation-π interactions involving lysine and tryptophan residues, which are crucial for protein-ligand binding and protein stability rsc.orgacs.org.

Elucidation of Novel Lysine-Tryptophan Mediated Biochemical Pathways

While the individual metabolic pathways of lysine and tryptophan are well-established libretexts.orgwikipedia.org, the exploration of biochemical pathways specifically mediated or regulated by the this compound dipeptide or this compound motifs within proteins is an emerging area. Research suggests connections between lysine and tryptophan metabolism in plants, where high lysine levels can induce tryptophan synthesis frontiersin.orgfrontiersin.orgresearchgate.net.

Future research will aim to identify and characterize novel enzymes or protein complexes where this compound interactions are critical for function or regulation. This includes investigating their potential roles as signaling molecules or intermediates in metabolic cascades. Studies on radical SAM enzymes have already revealed unprecedented post-translational modifications involving this compound cross-linking, highlighting the existence of previously uncharted biochemical reactions mediated by these residues acs.org. Further investigation using techniques like metabolomics and proteomics, coupled with genetic approaches, will be necessary to map these novel pathways and understand their biological significance in various organisms.

Rational Design of Peptidomimetics and Engineered Proteins with Tailored Lysine-Tryptophan Motifs